1-Methyl-5-aminomethylimidazole 1-Methyl-5-aminomethylimidazole
Brand Name: Vulcanchem
CAS No.: 486414-86-2
VCID: VC2432501
InChI: InChI=1S/C5H9N3/c1-8-4-7-3-5(8)2-6/h3-4H,2,6H2,1H3
SMILES: CN1C=NC=C1CN
Molecular Formula: C5H9N3
Molecular Weight: 111.15 g/mol

1-Methyl-5-aminomethylimidazole

CAS No.: 486414-86-2

Cat. No.: VC2432501

Molecular Formula: C5H9N3

Molecular Weight: 111.15 g/mol

* For research use only. Not for human or veterinary use.

1-Methyl-5-aminomethylimidazole - 486414-86-2

Specification

CAS No. 486414-86-2
Molecular Formula C5H9N3
Molecular Weight 111.15 g/mol
IUPAC Name (3-methylimidazol-4-yl)methanamine
Standard InChI InChI=1S/C5H9N3/c1-8-4-7-3-5(8)2-6/h3-4H,2,6H2,1H3
Standard InChI Key PYAQTQXFMQWCHQ-UHFFFAOYSA-N
SMILES CN1C=NC=C1CN
Canonical SMILES CN1C=NC=C1CN

Introduction

Chemical Identity and Structural Characteristics

1-Methyl-5-aminomethylimidazole is characterized by an imidazole ring with a methyl substituent at position 1 and an aminomethyl group at position 5. This specific substitution pattern creates a compound with both nucleophilic and basic properties due to the presence of nitrogen atoms in different chemical environments.

Basic Identity Parameters

The compound can be identified through the following parameters:

ParameterValue
IUPAC Name(1-Methyl-1H-imidazol-5-yl)methanamine
Common Name1-Methyl-5-aminomethylimidazole
CAS Number486414-86-2
Molecular FormulaC5H9N3
Molecular Weight111.15 g/mol
Other Synonyms5-(Aminomethyl)-1-methyl-1H-imidazole; C-(3-Methyl-3H-imidazol-4-yl)-methylamine

The structural arrangement of 1-Methyl-5-aminomethylimidazole confers unique reactivity patterns that make it valuable as a building block in synthetic organic chemistry and potentially in pharmaceutical development .

Physical and Chemical Properties

Understanding the physical and chemical properties of 1-Methyl-5-aminomethylimidazole is essential for its proper handling, storage, and application in research and industrial settings.

Physical Properties

PropertyValue
Physical StateLiquid
ColorClear pale yellow
Boiling Point100°C
Density1.16±0.1 g/cm³ (Predicted)
pKa9.38±0.29 (Predicted)

The compound's relatively high boiling point reflects the presence of hydrogen bonding capabilities, while its predicted pKa value indicates moderate basicity, which influences its reactivity in various chemical transformations .

Chemical Stability and Reactivity

1-Methyl-5-aminomethylimidazole demonstrates specific stability considerations that affect its storage and handling. The compound should be kept:

  • In a dark place

  • Under inert atmosphere

  • In freezer conditions below -20°C

These requirements suggest sensitivity to oxidation, light exposure, and potential thermal degradation, characteristics common to many functionalized imidazole derivatives.

Chemical Reactivity Profile

The reactivity of 1-Methyl-5-aminomethylimidazole is defined by its structural features, particularly the nucleophilic primary amine and the electron-rich imidazole ring.

Key Reactive Centers

The compound contains several reactive centers:

  • Primary amine group - participates in nucleophilic substitution, condensation reactions, and acts as a Brønsted base

  • Imidazole ring - engages in coordination chemistry, aromatic substitution reactions, and serves as a hydrogen bond acceptor

  • N-methyl group - influences the electronic properties of the imidazole ring

These reactive centers allow 1-Methyl-5-aminomethylimidazole to participate in diverse chemical transformations, making it valuable in organic synthesis .

Applications in Chemical Research and Industry

1-Methyl-5-aminomethylimidazole serves as an important compound in various research and industrial applications.

Synthetic Applications

The compound functions as a useful intermediate in organic synthesis, particularly in the preparation of:

  • Complex heterocyclic systems

  • Functionalized imidazole derivatives

  • Potential pharmaceutical precursors

Hazard CodeDescription
CCorrosive
XiIrritant
Risk StatementsDescription
R34Causes burns
R41Risk of serious damage to eyes
R37/38Irritating to respiratory system and skin
Safety StatementsDescription
S26In case of contact with eyes, rinse immediately with plenty of water and seek medical advice
S36/37/39Wear suitable protective clothing, gloves, and eye/face protection
S39Wear eye/face protection

These hazard classifications necessitate appropriate safety measures when handling the compound in laboratory or industrial settings .

Transportation Information

For regulatory and shipping purposes, the compound is classified with the following parameters:

ClassificationValue
RIDADR2735
Hazard NoteIrritant
HS Code2933299090

These classifications guide proper shipping, labeling, and international trade of the compound .

Comparison with Related Compounds

Understanding 1-Methyl-5-aminomethylimidazole in context requires comparison with structurally related compounds.

Structural Analogs

CompoundStructural DifferenceKey Property Distinction
1-MethylimidazoleLacks aminomethyl groupLess basic, different reactivity pattern
HistamineContains ethylamine instead of methylamine, no N-methylBiological activity as neurotransmitter
5-(Aminomethyl)imidazoleLacks N-methyl groupDifferent electronic properties of the imidazole ring

These comparisons highlight how the specific substitution pattern of 1-Methyl-5-aminomethylimidazole influences its chemical behavior and potential applications .

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